Isoeugenol acetate
Overview
Description
Isoeugenol acetate, also known as acetyl isoeugenol, is a naturally occurring compound found in essential oils of plants such as nutmeg, clove, and cinnamon. It is a derivative of isoeugenol, which is a phenylpropene, a type of phenylpropanoid. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries. Additionally, it exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Acetylisoeugenol, also known as Isoeugenol acetate or Isoeugenyl acetate, primarily targets various metabolic enzymes. It shows excellent inhibitory effects against acetylcholinesterase (AChE) enzymes , α-glycosidase , and α-amylase . These enzymes play crucial roles in neurotransmission, carbohydrate digestion, and glucose regulation, respectively.
Mode of Action
Acetylisoeugenol interacts with its targets by modulating their activities. For instance, it inhibits the AChE enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission . By inhibiting AChE, Acetylisoeugenol increases the availability of acetylcholine, potentially enhancing cholinergic neurotransmission . Similarly, its inhibitory action on α-glycosidase and α-amylase can affect carbohydrate metabolism, potentially influencing blood glucose levels .
Biochemical Pathways
By inhibiting AChE, it could prolong the action of acetylcholine in the synaptic cleft, potentially affecting neuronal communication . Its inhibition of
Biochemical Analysis
Biochemical Properties
Acetylisoeugenol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been found to have promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . The derivatives of eugenol, which include Acetylisoeugenol, were produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids .
Cellular Effects
Acetylisoeugenol has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit aggregation of platelets and has partial agonistic activity on AhR .
Molecular Mechanism
At the molecular level, Acetylisoeugenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that eugenol derivatives, including Acetylisoeugenol, are biosynthesized via reduction of a coniferyl alcohol ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoeugenol acetate can be synthesized through the acetylation of isoeugenol. This reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Isoeugenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of isoeugenol with acetic acid. This process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Isoeugenol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield isoeugenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of isoeugenol.
Substitution: Formation of substituted isoeugenol derivatives.
Scientific Research Applications
Isoeugenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is investigated for potential therapeutic applications.
Industry: It is used in the formulation of fragrances, flavors, and cosmetics.
Comparison with Similar Compounds
Eugenol: A precursor to isoeugenol, known for its strong antimicrobial and antioxidant properties.
Methyleugenol: A methylated derivative of eugenol with similar biological activities.
Isoeugenol: The parent compound of isoeugenol acetate, widely used in fragrances and flavors.
Uniqueness of this compound: this compound is unique due to its acetyl group, which enhances its stability and alters its biological activity compared to its parent compound, isoeugenol. This modification can lead to improved antimicrobial and anti-inflammatory properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBVFZKQJGVEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020590 | |
Record name | Isoeugenyl acetate, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; spicy, clove-like aroma | |
Record name | Isoeugenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oil, soluble (in ethanol) | |
Record name | Isoeugenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5912-87-8, 93-29-8 | |
Record name | trans-Isoeugenol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoeugenyl acetate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylisoeugenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoeugenyl acetate, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOEUGENYL ACETATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoeugenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.